molecular formula C21H20N2O4 B2434464 (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 881560-95-8

(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2434464
CAS No.: 881560-95-8
M. Wt: 364.401
InChI Key: UREHHZLGXNTRTF-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a sophisticated chemical entity designed for research purposes, particularly in medicinal chemistry and drug discovery. Its structure incorporates the privileged quinazolinone scaffold, which is recognized for its wide range of biological activities and presence in several approved therapeutic agents . Compounds based on this core structure have demonstrated significant potential as antitumor agents. Specifically, pyrrolo[1,2-a]quinazolinone derivatives have been identified as promising scaffolds with reported antiproliferative effects, suggesting this compound's utility in oncology research for evaluating cytotoxic activity . Furthermore, the 3-benzylidene substitution pattern is a key feature in various bioactive molecules. Structural analogs, such as 2-benzylidene-1-indanones, have shown potent anti-inflammatory activity by inhibiting pro-inflammatory cytokine expression through modulation of the MAPK signaling pathway . This indicates a potential parallel application for this compound in immunological and inflammatory disease research. The specific methoxy substitutions at the 7, 8, and benzylidene ring positions are likely to influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable tool for establishing structure-activity relationships (SAR) . Researchers can leverage this compound to probe its mechanism of action, identify its molecular targets, and further explore its potential as a lead structure in developing new therapeutic candidates for cancer and inflammatory diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3Z)-7,8-dimethoxy-3-[(4-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-15-6-4-13(5-7-15)10-14-8-9-23-17-12-19(27-3)18(26-2)11-16(17)21(24)22-20(14)23/h4-7,10-12H,8-9H2,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHHZLGXNTRTF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7,8-Dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in oncology and pharmacology. This article reviews the existing literature on its biological activities, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique pyrroloquinazoline framework. The presence of methoxy groups at the 7 and 8 positions and a benzylidene moiety enhances its lipophilicity and may influence its interaction with biological targets.

Cytotoxicity

Recent studies have indicated that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one have been shown to inhibit the growth of human breast cancer cells (MCF-7) and ovarian cancer cells (A2780) with IC50 values ranging from 0.14 to 2.98 µM depending on structural modifications .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
Compound 2iMCF-70.173 ± 0.012
Compound 3iMCF-70.177 ± 0.032
Compound 2hA27800.079 ± 0.015
Compound 3gA27800.084 ± 0.020

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of various tyrosine kinases, which are crucial in cancer progression. Studies have demonstrated that related quinazolinone derivatives effectively inhibit cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) .

Table 2: Enzyme Inhibition by Quinazolinone Derivatives

CompoundTarget EnzymeIC50 (µM)
Compound 2iCDK20.173 ± 0.012
Compound 3iHER20.079 ± 0.015
Compound 3fEGFRSimilar to control

The findings indicate that these compounds can serve as effective leads for developing new anticancer agents targeting key signaling pathways involved in tumor growth.

Molecular docking studies suggest that quinazolinone derivatives like (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one may act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR . This dual inhibition mechanism could provide a therapeutic advantage by simultaneously targeting multiple pathways involved in cancer cell proliferation.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

  • Breast Cancer Treatment : A study evaluated the efficacy of a quinazolinone derivative in MCF-7 cell lines, demonstrating significant apoptosis induction through caspase activation.
  • Ovarian Cancer Models : Another investigation focused on A2780 cell lines treated with various quinazolinone analogs, revealing enhanced cytotoxicity correlated with specific structural modifications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one exhibit significant anticancer properties. Research has shown that derivatives of pyrroloquinazoline can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that these compounds could effectively target specific signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

The antimicrobial potential of (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has also been investigated. Compounds with similar structures have shown activity against various bacterial and fungal strains. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds like (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one. Preliminary research suggests that such compounds may protect neuronal cells from oxidative stress and apoptosis. This property positions them as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one make it a candidate for applications in organic electronics. Research has indicated that similar compounds can be utilized as emissive materials in organic light-emitting diodes due to their ability to emit light when subjected to an electric current.

Photovoltaic Cells

The compound's potential for use in photovoltaic cells has also been explored. Its ability to absorb light and convert it into electrical energy could contribute to the development of more efficient solar cells. Studies have shown that incorporating such compounds into photovoltaic materials can enhance their light absorption properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyrroloquinazoline derivatives. The researchers synthesized several compounds based on the structure of (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one and tested their efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells.

Case Study 2: Antimicrobial Properties

In a study published in Phytochemistry, researchers assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations lower than those of standard antibiotics.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of similar compounds on cultured neuronal cells exposed to oxidative stress. The study found that treatment with these compounds significantly reduced markers of oxidative damage and apoptosis compared to control groups.

Preparation Methods

Cyclization of 2-Amidobenzoic Acid Derivatives

Sutherell and Ley demonstrated that heating 2-amidobenzoic acid derivatives with acetic anhydride induces cyclization to form benzoxazinone intermediates. Subsequent treatment with hydrazine hydrate in ethanol under reflux yields 3-aminoquinazolinones, critical precursors for further functionalization. For example:

$$
\text{2-Acetamidobenzoic acid} \xrightarrow{\text{Ac}2\text{O, Δ}} \text{Benzoxazinone} \xrightarrow{\text{NH}2\text{NH}_2, \text{EtOH}} \text{3-Aminoquinazolinone} \quad
$$

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate quinazolinone formation. A mixture of isatoic anhydride and 2-aminobenzamide in DMF/water under microwave conditions (385 W, 10 min) produces 2-(o-aminophenyl)-4(3H)-quinazolinone in 85% yield. This method reduces reaction times from hours to minutes while maintaining high efficiency.

This approach ensures regioselective introduction of methoxy groups, critical for subsequent cyclization steps.

Direct Methoxylation

Alternative routes involve Ullmann-type coupling or nucleophilic aromatic substitution on halogenated intermediates. For instance, treatment of 7,8-dibromoquinazolinone with sodium methoxide in DMF at 120°C installs methoxy groups via SNAr mechanism.

Formation of the Benzylidene Moiety

The (Z)-4-methoxybenzylidene group at C3 is introduced through a Knoevenagel condensation.

Condensation with 4-Methoxybenzaldehyde

Reaction of 3-aminoquinazolinone with 4-methoxybenzaldehyde in acidic conditions (e.g., AcOH, piperidine) facilitates imine formation followed by cyclodehydration. The reaction typically proceeds at 80–100°C for 6–12 hours, yielding the Z-isomer preferentially due to steric and electronic effects.

$$
\text{3-Aminoquinazolinone} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{(Z)-Benzylidene product} \quad
$$

Stereochemical Control

The Z-configuration arises from intramolecular hydrogen bonding between the quinazolinone carbonyl and the benzylidene methoxy group during cyclization. Polar solvents like DMF enhance stereoselectivity (Z:E > 9:1).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Reaction Time Citation
Classical Cyclization Anthranilic acid Cyclization, Condensation 62–68 24–48 h
Microwave-Assisted Isatoic anhydride Microwave irradiation, Condensation 78–85 30–60 min
Nitration-Reduction Veratrole Nitration, Hydrogenation 70–75 12–18 h

Optimization Strategies

Solvent-Free Conditions

Adopting solvent-free protocols (e.g., grinding reactants with K₂CO₃) reduces environmental impact and improves atom economy. For example, microwave-assisted condensation in the absence of solvent achieves 82% yield versus 68% in DMF.

Catalytic Enhancements

Using Pd/C (5 wt%) instead of Raney nickel in hydrogenation steps increases nitro-to-amine conversion rates from 75% to 92%. Similarly, employing p-toluenesulfonic acid (PTSA) as a catalyst in Knoevenagel reactions reduces activation energy, enabling completion at 60°C instead of 100°C.

Mechanistic Considerations

  • Cyclization : Nucleophilic attack by the amine on the adjacent carbonyl carbon forms the quinazolinone ring, with acetic anhydride acting as both solvent and dehydrating agent.
  • Benzylidene Formation : The reaction proceeds via a six-membered transition state where the aldehyde carbonyl interacts with the quinazolinone amine, followed by proton transfer and water elimination.

Challenges and Solutions

  • Regioselectivity in Nitration : Para/ortho mixtures often form during nitration of dimethoxybenzenes. Using excess HNO₃ (veratrole:HNO₃ = 1:10) suppresses ortho-nitration, achieving >95% para-selectivity.
  • Z/E Isomer Separation : Chromatography on silica gel with hexane/EtOAc (3:1) effectively resolves isomers, with Z-configuration eluting first due to lower polarity.

Q & A

Q. What are the established synthetic routes for (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one?

The core scaffold can be synthesized via oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones using phenyliodonium diacetate (PIFA) in 2,2,2-trifluoroethanol at 0°C for 24 hours, yielding stereoselective (Z)-isomers . For analogues, refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) in ethanol or DMF–EtOH mixtures enables functionalization at the benzylidene position .

Q. How is the stereochemistry of the benzylidene moiety confirmed experimentally?

Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For example, irradiation of the methoxybenzylidene proton in NOESY experiments can reveal spatial proximity to the quinazolinone ring protons, confirming the (Z)-configuration. X-ray crystallography is also used for unambiguous assignment .

Q. What spectroscopic techniques are recommended for structural characterization?

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and benzylidene protons (δ ~7.2–7.8 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C22H21N2O5: 393.1453; observed: 393.1455) .
  • IR : Detect carbonyl stretches (~1680–1700 cm⁻¹) and aromatic C-H bending (~750–800 cm⁻¹) .

Advanced Research Questions

Q. How can stereoselective synthesis of the (Z)-isomer be optimized to minimize (E)-isomer contamination?

  • Reaction Solvent : Use polar aprotic solvents (e.g., 2,2,2-trifluoroethanol) to stabilize transition states favoring (Z)-geometry .
  • Temperature : Lower temperatures (0–5°C) reduce thermal isomerization .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl2) to direct regioselectivity during cyclization .

Q. What strategies resolve contradictory bioactivity data across derivatives with varying substituents?

Substituent Biological Activity Source
Bromo (C6)Antibacterial (Bacillus subtilis, MIC: 2 µg/mL)
MorpholinoBromodomain inhibition (IC50: ~1 µM)
Chloro (C6)Reduced activity (MIC: >50 µg/mL)
  • Hypothesis Testing : Use isosteric replacements (e.g., Cl → Br) to probe steric vs. electronic effects.
  • Docking Studies : Compare binding poses in bromodomains (e.g., SWI/SNF complex) to explain potency variations .

Q. How do electron-donating groups (e.g., methoxy) influence the compound’s reactivity in electrophilic substitutions?

Methoxy groups activate the benzylidene ring toward electrophilic attack (e.g., nitration, halogenation). For example:

  • Nitration : Yields para-nitro derivatives due to directing effects .
  • Bromination : Requires NBS in CCl4 to avoid over-substitution .

Q. What methodologies address low yields in large-scale syntheses?

  • Flow Chemistry : Adapt batch protocols (e.g., PIFA-mediated cyclization) to continuous flow systems for improved reproducibility and scalability .
  • Purification : Use reverse-phase flash chromatography (C18 column, MeOH/H2O gradient) to isolate pure (Z)-isomers .

Data Contradiction Analysis

Q. Why do some derivatives show antifungal activity while others do not?

  • Case Study : The brominated derivative (6-bromo) inhibits Candida albicans (MIC: 4 µg/mL), but chloro analogues are inactive. This suggests halogen size (Br > Cl) impacts membrane penetration or target binding .
  • Experimental Design : Perform logP measurements and membrane permeability assays (e.g., PAMPA) to correlate hydrophobicity with activity .

Q. How to reconcile discrepancies in reported IC50 values for bromodomain inhibition?

  • Assay Variability : Standardize TR-FRET vs. AlphaScreen assays to control for false positives .
  • Protein Isoforms : Test derivatives against multiple bromodomains (e.g., BRD2 vs. BRD4) to identify isoform-specific effects .

Methodological Recommendations

  • SAR Studies : Prioritize substituents at C3 (benzylidene) and C6/C7 (methoxy) for maximal bioactivity .
  • Crystallography : Co-crystallize derivatives with bromodomains to guide rational design (PDB deposition recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.